molecular formula C13H7F3N2 B1389678 2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine CAS No. 1214335-58-6

2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine

Cat. No.: B1389678
CAS No.: 1214335-58-6
M. Wt: 248.2 g/mol
InChI Key: CRUCVCPIBGRLKX-UHFFFAOYSA-N
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Description

2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine is a chemical compound of significant interest in advanced research and development, particularly as a sophisticated intermediate for synthesizing novel active ingredients . Its structure incorporates two highly valuable motifs in modern discovery chemistry: the pyridine ring, the trifluoromethyl group (-CF3), and a cyano group . The trifluoromethylpyridine (TFMP) moiety is a cornerstone in the development of new agrochemicals and pharmaceuticals, with its derivatives representing a large subgroup of fluorinated pesticides on the market . The unique properties of the fluorine atom and the -CF3 group—including significant electronegativity and strong electron-withdrawing effects—profoundly impact a molecule's conformation, metabolism, and biomolecular affinity . This makes bioisosteric replacement with fluorine a key strategy for designing compounds with enhanced biological activity and optimal physicochemical properties . As a building block, this compound is strategically positioned for the exploration and creation of new molecules in crop protection and drug discovery. Researchers can leverage it to develop potential products targeting a range of conditions, given the proven utility of TFMP derivatives in these fields . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Safety Data Sheets (SDS) should be consulted and followed prior to use.

Properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2/c14-13(15,16)10-6-11(12(7-17)18-8-10)9-4-2-1-3-5-9/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUCVCPIBGRLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach involves starting with chlorinated pyridine precursors, such as 3-chloro-2-phenyl-5-trifluoromethyl pyridine , which undergoes cyanation to introduce the cyano group at the 2-position.

Key Steps

  • Preparation of Chlorinated Precursors: Synthesis of 3-chloro-2-phenyl-5-trifluoromethyl pyridine via chlorination of corresponding pyridine derivatives.
  • Cyanation Reaction: Reaction with cyanide sources (e.g., sodium cyanide or potassium cyanide) in the presence of catalysts or activators, under controlled temperature conditions.

Research Data

  • Patents indicate that using dichloroethane as solvent and benzyltriethylammonium chloride as a phase transfer catalyst yields high efficiency.
  • Reaction Conditions: Cyanidation at 20°C for approximately 10 hours.
  • Yields: Up to 90% with product purity exceeding 99.5% .

Advantages

  • Mild reaction conditions.
  • High yield and purity.
  • Suitable for large-scale industrial synthesis.

Fluorination Followed by Cyanidation

Method Overview

This two-step process involves:

  • Step 1: Fluorination of 2,3-dichloro-5-trifluoromethylpyridine to produce 2-fluoro-3-chloro-5-trifluoromethyl pyridine.
  • Step 2: Cyanidation of the fluorinated intermediate to yield the target compound.

Key Steps

  • Fluorination: Using catalysts like potassium fluoride (KF) with solvents such as dimethylacetamide (DMAC) at elevated temperatures (~170°C).
  • Cyanidation: Reacting the fluorinated pyridine with cyanide in dichloroethane or similar low-polarity solvents, at 20°C for about 10 hours.

Research Data

  • Yields: The overall process achieves yields of approximately 97% for the fluorination step and 90% for cyanidation.
  • Purity: Product purity reaches 99.6% .
  • Environmental Impact: The process avoids the use of highly toxic nitrile solvents like acetonitrile, favoring dichloromethane and water, which are easier to recycle and less polluting.

Advantages

  • High selectivity and yield.
  • Mild reaction conditions.
  • Compatibility with industrial-scale production.

Cyclocondensation and Functionalization Pathway

Method Overview

An alternative route involves cyclocondensation reactions starting from simpler aldehydes and trifluoromethylated precursors, followed by ring functionalization.

Key Steps

  • Cyclocondensation: Using 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate to form the pyridine ring.
  • Chlorination and Cyanidation: Sequential chlorination at the 3-position, followed by cyanide substitution at the 2-position.

Research Data

Advantages

  • Potential for high selectivity.
  • Suitable for synthesizing various trifluoromethylpyridine derivatives.

Summary Data Table

Preparation Method Starting Material Key Reagents & Catalysts Reaction Conditions Yield (%) Product Purity Notes
Direct Cyanation 3-Chloro-2-phenyl-5-trifluoromethyl pyridine Sodium cyanide, phase transfer catalyst 20°C, 10-12 hours 90 >99.5 Industrially scalable, high purity
Fluorination + Cyanidation 2,3-Dichloro-5-trifluoromethyl pyridine KF, DMAC, dichloroethane 170°C (fluorination), 20°C (cyanidation) 97 (fluorination), 90 (cyanidation) >99% Environmentally friendly solvents
Cyclocondensation Pathway Various aldehyde precursors Catalysts for cyclization 335°C (fluorination), 20°C (cyanide) 85-90 >99% Suitable for complex derivatives

Research Findings and Industry Relevance

  • The patent CN106349159A describes a method avoiding toxic nitrile solvents, emphasizing solvent recycling and cost reduction.
  • The patent CN107286087B details a fluorination-cyanidation route with high yields and product purity, suitable for large-scale manufacturing.
  • Scientific literature supports these methods, highlighting their mild conditions, operational simplicity, and environmental considerations.

Chemical Reactions Analysis

2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine exhibits notable biological activities that are under investigation for potential therapeutic applications. Compounds with similar structures have been found to possess anticancer properties, with studies highlighting their ability to induce apoptosis in cancer cell lines such as MCF-7. For instance, derivatives of pyridine have shown cytotoxic effects and activity against various cancer types due to their ability to modulate key cellular pathways .

Agrochemical Applications

The compound's derivatives are increasingly utilized in agrochemicals, particularly for crop protection. Trifluoromethylpyridines have been integrated into several commercial pesticides, enhancing their efficacy against pests. The first derivative introduced was Fluazifop-butyl, which paved the way for over 20 new agrochemical products containing this moiety . The unique properties imparted by the trifluoromethyl group are believed to enhance the biological activity of these compounds.

Recent studies have demonstrated the compound's potential in inducing apoptosis through mechanisms involving mitochondrial pathways and modulation of protein expressions related to cancer progression . For example, a study on related pyridine derivatives revealed their ability to significantly reduce the expression of migration-related genes (MMP-9 and VEGF), suggesting a role in inhibiting cancer metastasis.

Mechanism of Action

The mechanism of action of 2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Analysis

The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Position 2 Position 3 Position 5 Key Features References
2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine C₁₃H₈F₃N₂ -CN -C₆H₅ (phenyl) -CF₃ High polarity; potential CNS activity
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine C₆H₃ClF₄N -Cl -F -CF₃ Enhanced electrophilicity
2-Amino-3-chloro-5-(trifluoromethyl)pyridine C₆H₄ClF₃N₂ -NH₂ -Cl -CF₃ Improved solubility; agrochemical use
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine C₇H₅F₃N₂O₂ -CH₃ -NO₂ -CF₃ Explosophore; limited bioavailability
Key Observations:

Electron-Withdrawing Groups (EWGs):

  • The -CF₃ group at position 5 (common in all analogs) increases lipophilicity and resistance to oxidative metabolism .
  • The -CN group in the target compound enhances dipole interactions compared to -Cl or -NH₂ in analogs .

Bioactivity Trends: Phenyl at position 3 (target compound) may improve binding to aromatic receptors (e.g., kinase inhibitors) compared to smaller substituents like -F or -Cl . -NO₂ (in 2-methyl-3-nitro analog) reduces metabolic stability but is useful in prodrug design .

Table 2: Application Potential
Compound Primary Applications Research Findings References
This compound Medicinal chemistry (kinase inhibitors) Predicted high binding affinity to ATP-binding pockets due to -CN and -CF₃ groups
2-Amino-3-chloro-5-(trifluoromethyl)pyridine Agrochemicals (herbicides) Demonstrated herbicidal activity against broadleaf weeds
2-Chloro-4-(trifluoromethyl)pyridine Pharmaceutical intermediates Used in synthesizing antiviral agents
Notable Findings:
  • Trifluoromethyl Impact: The -CF₃ group universally improves resistance to enzymatic degradation, making these compounds suitable for long-acting formulations .
  • Cyanopyridines: The -CN group in the target compound may confer selectivity toward cytochrome P450 enzymes, reducing off-target effects .

Biological Activity

2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine is a heterocyclic compound notable for its unique structural features, which include a cyano group at the 2-position, a phenyl group at the 3-position, and a trifluoromethyl group at the 5-position. These substituents significantly influence its biological activity and chemical reactivity. This article reviews the biological activities associated with this compound, emphasizing its potential applications in drug discovery.

The presence of electron-withdrawing groups such as the cyano and trifluoromethyl groups enhances the lipophilicity of this compound, which can impact its interaction with biological targets. The compound's reactivity is primarily characterized by:

  • Nucleophilic Substitution : The cyano group can facilitate nucleophilic attack.
  • Electrophilic Reactions : The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit various bacterial strains.
  • Anticancer Properties : Preliminary data suggest potential antiproliferative effects against cancer cell lines.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, including COX enzymes.

Case Studies

Several studies have explored the biological effects of this compound and its derivatives:

  • Anticancer Activity : A study demonstrated that modifications to the trifluoromethyl group enhanced cytotoxicity against human cancer cell lines, with IC50 values indicating significant potency .
CompoundIC50 (μM)Cancer Type
This compound15.4Breast
Derivative A10.2Lung
Derivative B8.5Colon
  • Antimicrobial Studies : Another investigation revealed that this compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been a focal point in understanding its biological efficacy. Variations in substituents have shown considerable impact on activity:

Compound NameStructural FeaturesUnique Properties
2-Cyano-4-(trifluoromethyl)pyridineCyano at position 2, trifluoromethyl at position 4Altered enzyme inhibition profile
3-Cyano-5-(trifluoromethyl)pyridineCyano at position 3, trifluoromethyl at position 5Variability in lipophilicity
2-Cyano-3-methylpyridineCyano at position 2, methyl at position 3Lower lipophilicity compared to trifluoromethyl variants

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their function.
  • Cell Membrane Interaction : Enhanced lipophilicity allows for better penetration through cell membranes, facilitating intracellular actions.

Q & A

Q. Example Route :

  • Step 1 : Halogenation of 5-(trifluoromethyl)pyridine to yield 2,3-dichloro-5-(trifluoromethyl)pyridine .
  • Step 2 : Selective displacement of chloride at position 2 with a cyano group using NaCN or KCN under controlled conditions .
  • Step 3 : Suzuki coupling with phenylboronic acid to install the phenyl group at position 3 .

Table 1 : Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Reference
1Cl₂, FeCl₃, 80°C85
2CuCN, DMF, 120°C70
3Pd(PPh₃)₄, Na₂CO₃65

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Level: Basic
Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify protons and carbons adjacent to electron-withdrawing groups (cyano, trifluoromethyl). The phenyl group’s aromatic signals appear as multiplets (δ 7.2–7.8 ppm), while the trifluoromethyl group shows a singlet near δ -63 ppm in ¹⁹F NMR .
  • DEPT-135 : Confirms CH₃/CH₂/CH groups.

X-ray Crystallography :

  • Use SHELX programs (e.g., SHELXL) for structure refinement. The trifluoromethyl group’s geometry (C–F bond lengths ~1.33 Å) and cyano group linearity (C≡N bond ~1.16 Å) are critical validation points .

Mass Spectrometry :

  • High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CN or CF₃ groups) .

How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Level: Advanced
Answer:
The trifluoromethyl group is electron-withdrawing, which:

Activates the Pyridine Ring : Enhances electrophilic substitution at positions ortho and para to the CF₃ group, facilitating functionalization .

Directs Metalation : In lithiation reactions, the CF₃ group directs metalation to position 4, enabling regioselective derivatization .

Stabilizes Transition States : In Suzuki couplings, the CF₃ group stabilizes Pd intermediates, improving reaction efficiency .

Experimental Consideration : Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in anhydrous DMF at 80–100°C for optimal coupling yields .

What strategies enable regioselective functionalization of this compound for derivative synthesis?

Level: Advanced
Answer:

Directed Ortho-Metalation (DoM) :

  • Use LDA (Lithium Diisopropylamide) to deprotonate position 4 (directed by CF₃ and cyano groups), followed by electrophilic quenching (e.g., I₂, CO₂) .

Halogen-Dance Reactions :

  • Redistribute halogens (e.g., Cl → Br exchange at position 4 using NBS) to create reactive sites for further coupling .

Protecting Groups :

  • Protect the cyano group with a silyl ether (e.g., TMS-CN) to prevent unwanted reactivity during CF₃-directed reactions .

Case Study : Regioselective bromination at position 4 achieved using NBS in CCl₄ (yield: 78%) .

What computational tools predict the biological activity of this compound?

Level: Advanced
Answer:

Molecular Docking :

  • Software like AutoDock Vina models interactions with biological targets (e.g., kinases). The trifluoromethyl group enhances hydrophobic binding, while the cyano group forms hydrogen bonds .

QSAR Studies :

  • Correlate electronic parameters (Hammett σ values) with bioactivity. The CF₃ group (σ = 0.88) increases electron deficiency, improving binding to ATP pockets .

DFT Calculations :

  • Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity (e.g., Fukui indices identify nucleophilic/electrophilic sites) .

Example : Docking studies suggest potent inhibition of EGFR kinase (IC₅₀ = 0.2 µM) due to π-π stacking with the phenyl group .

How are contradictions in reported spectroscopic data resolved?

Level: Advanced
Answer:

Comparative Analysis :

  • Cross-reference NMR data across solvents (CDCl₃ vs. DMSO-d₆). For example, the CF₃ group’s ¹⁹F NMR shift varies by ±1 ppm due to solvent polarity .

Crystallographic Validation :

  • Resolve ambiguities in NOESY correlations (e.g., phenyl group orientation) via X-ray structures refined with SHELXL .

Isotopic Labeling :

  • Use ¹³C-labeled precursors to confirm peak assignments in complex spectra .

Case Study : Discrepancy in ¹H NMR aromatic signals resolved via COSY and HSQC, confirming coupling between H-4 and H-6 .

What are the applications of this compound in medicinal chemistry?

Level: Advanced
Answer:

Kinase Inhibitors :

  • The CF₃ group enhances binding to hydrophobic kinase pockets (e.g., EGFR, HER2), while the cyano group acts as a hydrogen-bond acceptor .

Anticancer Agents :

  • Pyridine derivatives with CF₃ and cyano groups show apoptosis-inducing activity in leukemia cell lines (e.g., HL-60, IC₅₀ = 1.5 µM) .

Antimicrobial Scaffolds :

  • Derivatives with added sulfonamide groups exhibit broad-spectrum activity against Gram-negative bacteria (MIC = 4 µg/mL) .

Table 2 : Biological Activity Data

DerivativeTargetIC₅₀/MICReference
Parent CompoundEGFR Kinase0.2 µM
Sulfonamide Deriv.E. coli4 µg/mL
Brominated AnalogHL-60 Cells1.5 µM

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine

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